molecular formula C11H19NO4 B6162759 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid CAS No. 2091327-91-0

1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid

Cat. No.: B6162759
CAS No.: 2091327-91-0
M. Wt: 229.3
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Description

1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid is a Boc-protected azetidine derivative featuring a four-membered azetidine ring substituted with two methyl groups at the 2-position and a carboxylic acid group at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is of significant interest in medicinal chemistry due to its constrained conformation, which can improve binding selectivity in drug design. Its steric hindrance from the 2,2-dimethyl substitution may influence reactivity and pharmacokinetic properties.

Properties

CAS No.

2091327-91-0

Molecular Formula

C11H19NO4

Molecular Weight

229.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid typically involves the reaction of 2,2-dimethylazetidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups. Common reagents used in these reactions include trifluoroacetic acid for deprotection, oxalyl chloride for mild deprotection, and various bases and acids for substitution reactions. .

Scientific Research Applications

Medicinal Chemistry

1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid serves as an important building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Synthesis of Peptide Derivatives

Research has shown that this compound can be utilized to synthesize peptide derivatives that exhibit enhanced biological activity. For instance, its use in the synthesis of cyclic peptides has been noted to improve stability and bioavailability compared to linear analogs .

Organic Synthesis

The compound is also employed in organic synthesis as a protecting group for amines and carboxylic acids. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amino acids during peptide synthesis.

Application Example:

In a study focused on synthesizing complex amino acid derivatives, researchers utilized this compound to protect reactive functional groups while facilitating subsequent reactions without compromising the integrity of the amino acid structure .

Material Science

In material science, derivatives of this compound have been explored for their potential use in creating novel polymers and materials with specific mechanical properties.

Application Example:

A recent investigation into biodegradable polymers incorporated derivatives of this compound, demonstrating its utility in developing environmentally friendly materials with desirable degradation rates .

Biochemical Research

This compound has implications in biochemical research, particularly in studying enzyme mechanisms and interactions due to its structural characteristics.

Case Study: Enzyme Inhibition Studies

Research has highlighted the role of this compound in enzyme inhibition studies where it was used to create specific inhibitors targeting proteolytic enzymes involved in disease pathways. The modification of the azetidine ring allowed for selective binding and inhibition .

Comparative Data Table

Application AreaDescriptionNotable Findings
Medicinal ChemistryBuilding block for bioactive compoundsEnhanced stability in cyclic peptides
Organic SynthesisProtecting group for amines and carboxylic acidsFacilitated complex amino acid derivative synthesis
Material ScienceDevelopment of biodegradable polymersImproved degradation rates for environmental impact
Biochemical ResearchStudy of enzyme mechanisms and interactionsSelective inhibitors targeting proteolytic enzymes

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the tert-butoxycarbonyl group is removed, typically by acid-catalyzed cleavage, resulting in the release of the free amine. This process involves the formation of a carbocation intermediate, which is stabilized by resonance and subsequently eliminated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid with structurally related azetidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound (Target) C₁₂H₂₁NO₄* ~257.3* 2,2-dimethyl, 3-COOH High steric hindrance; enhanced lipophilicity (estimated logP >1.5)
1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid C₁₀H₁₅NO₄ 217.23 No substituents (parent structure) Lower steric hindrance; logP ~0.8
1-[(tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid C₁₀H₁₇NO₄ 215.24 2-methyl, 3-COOH Moderate steric hindrance; priced at $195–$1,950 (97% purity)
1-(tert-Butoxycarbonyl)-3,3-difluoroazetidine-2-carboxylic acid C₉H₁₃F₂NO₄ 237.2 3,3-difluoro, 2-COOH Increased polarity due to fluorine; potential metabolic stability
1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid C₁₂H₁₉NO₅ 257.28 3-(2-oxopropyl), 3-COOH Ketone group enhances reactivity; MW 257.28

*Estimated based on structural analogs.

Stability and Handling

  • Storage : Azetidine derivatives generally require storage at 2–8°C to prevent Boc-group cleavage (). The dimethyl substitution may improve thermal stability compared to less hindered analogs.
  • Reactivity : The carboxylic acid group enables conjugation reactions (e.g., amide coupling), but steric shielding from dimethyl groups could slow reaction kinetics relative to smaller analogs.

Biological Activity

1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid (CAS: 2091327-91-0) is a compound notable for its applications in organic synthesis and potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.28 g/mol
  • Purity : ≥97%
  • IUPAC Name : 1-(tert-butoxycarbonyl)-2,2-dimethylazetidine-3-carboxylic acid

Biological Activity

The biological activity of this compound has been explored primarily through its derivatives and related compounds. The following sections summarize key findings from various studies.

Antiparkinsonian Activity

Research involving the tert-butoxycarbonyl group has shown its utility as a protecting group in the synthesis of dopamine derivatives. Preliminary biological testing indicated that compounds synthesized using this group exhibited a hypothermic response in mice, suggesting potential central nervous system activity. However, the specific contribution of the tert-butoxycarbonyl group to these effects remains unclear .

Synthesis and Biological Testing

A study synthesized several pivaloyl and pivaloyloxy esters and amides of dopamine using the tert-butoxycarbonyl protecting group. The results indicated that while these compounds elicited hypothermic responses, only specific derivatives reversed reserpine-induced motor depression in mice, hinting at selective dopaminergic activity .

Case Study 1: Synthesis of Bioactive Cyclic Peptides

In a recent study, researchers incorporated DAE moieties into peptides via DAE amino acids, demonstrating the versatility of azetidine derivatives like this compound in constructing bioactive cyclic peptides. The study emphasized the importance of protecting groups in maintaining the integrity of sensitive functional groups during synthesis .

Comparative Analysis of Related Compounds

The following table summarizes the properties and activities of related azetidine derivatives:

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound2091327-91-0C11H19NO4Potential CNS activity; dopaminergic effects
(2S)-1-(tert-butoxycarbonyl)-3,3-dimethylazetidine-2-carboxylic acid1932195-22-6C11H19NO4Similar structure; potential for similar biological effects
(2R,3S)-1-tert-butoxycarbonyl-2-methylazetidine-3-carboxylic acid135394578C10H17NO4Investigated for different biological pathways

Q & A

Basic Synthesis and Purification

Q: What are the key steps in synthesizing 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid, and how are reaction conditions optimized? A:

  • Step 1 : Start with 2,2-dimethylazetidine-3-carboxylic acid as the core scaffold. The tert-butoxycarbonyl (Boc) group is introduced via a protecting-group strategy using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to prevent side reactions such as overprotection or ring-opening. For example, anhydrous THF at 0–5°C minimizes hydrolysis .
  • Step 3 : Purify the product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Functionalization and Derivatization

Q: How can the carboxylic acid moiety of this compound be modified for structure-activity relationship (SAR) studies? A:

  • Method 1 : Convert the carboxylic acid to an amide using coupling agents (e.g., EDCI/HOBt) with primary/secondary amines. This modification enhances bioavailability and target specificity .
  • Method 2 : Esterify the acid group using alkyl halides or diazomethane to study lipophilicity effects. For example, methyl esters are commonly synthesized to evaluate metabolic stability .
  • Validation : Monitor reaction progress via TLC and characterize derivatives using FT-IR (C=O stretch at ~1700 cm1^{-1}) and LC-MS .

Structural Characterization Challenges

Q: What analytical techniques resolve ambiguities in stereochemistry or regiochemistry during characterization? A:

  • X-ray Crystallography : Definitive for confirming absolute configuration, especially for chiral azetidine rings .
  • NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial substituents) in the azetidine ring .
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate regiochemistry .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the biological activity of this compound? A:

  • Enzyme Inhibition Assays : Test against proteases (e.g., thrombin or trypsin-like enzymes) due to the compound’s resemblance to constrained amino acid scaffolds. Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC50_{50} values .
  • Cell-Based Assays : Assess cytotoxicity (via MTT assay) and membrane permeability (Caco-2 monolayer model) to prioritize derivatives for in vivo studies .
  • Data Interpretation : Compare results with structurally similar compounds (e.g., 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid ) to identify substituent effects on activity .

Computational Modeling for Target Prediction

Q: How can molecular docking and QSAR studies guide the design of analogs? A:

  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., serine proteases). Focus on hydrogen bonding with the carboxylic acid group and steric fit of the Boc-protected amine .
  • QSAR Analysis : Corrogate substituent effects (e.g., dimethyl vs. trifluoromethyl groups) on bioactivity using descriptors like logP, polar surface area, and electrostatic potential maps .
  • Validation : Cross-check predictions with experimental IC50_{50} data to refine models .

Handling Data Contradictions in Stability Studies

Q: How to reconcile conflicting reports on the compound’s stability under acidic/basic conditions? A:

  • Controlled Experiments :
    • Acidic Conditions : Monitor degradation (pH 1–3, 37°C) via HPLC. The Boc group is labile under strong acids (e.g., TFA), but the dimethylazetidine ring may stabilize the structure .
    • Basic Conditions : Test stability in NaOH (pH 10–12). Carboxylic acid deprotonation can accelerate ring-opening, but steric hindrance from dimethyl groups may mitigate this .
  • Mitigation Strategies : Use buffered solutions (pH 6–8) for long-term storage and avoid prolonged exposure to extremes .

Comparison with Structurally Related Compounds

Q: How does this compound differ from other Boc-protected azetidines in terms of reactivity and applications? A:

Compound Key Feature Reactivity/Application Reference
1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid Fluorine substituentEnhanced metabolic stability; used in PET tracer development
1-[(tert-butoxy)carbonyl]-3-cyanoazetidine-3-carboxylic acid Cyano groupElectrophilic reactivity for click chemistry
Target Compound 2,2-Dimethyl groupSteric shielding improves solubility and reduces aggregation

Resolving Synthetic Byproducts

Q: What strategies identify and eliminate common byproducts (e.g., ring-opened derivatives) during synthesis? A:

  • Diagnostic Tools :
    • LC-MS : Detect low-abundance byproducts (e.g., hydrolyzed Boc intermediates).
    • NMR : Identify ring-opened products via characteristic signals (e.g., free amine protons at δ 1.5–2.0 ppm) .
  • Process Optimization :
    • Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
    • Employ scavenger resins (e.g., polymer-bound DMAP) to trap excess Boc₂O .

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